4-Hydroxythiophene-2-carboxamide
CAS No.:
Cat. No.: VC18689377
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO2S |
|---|---|
| Molecular Weight | 143.17 g/mol |
| IUPAC Name | 4-hydroxythiophene-2-carboxamide |
| Standard InChI | InChI=1S/C5H5NO2S/c6-5(8)4-1-3(7)2-9-4/h1-2,7H,(H2,6,8) |
| Standard InChI Key | PLYOQVWDJSDLOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1O)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Hydroxythiophene-2-carboxamide belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The hydroxyl group at the 4-position and carboxamide group at the 2-position introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Comparative analysis with derivatives like 4-fluorothiophene-2-carboxamide (C₅H₄FNOS) reveals that electronegative substituents enhance metabolic stability and target affinity.
Table 1: Comparative Molecular Properties of Thiophene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Hydroxythiophene-2-carboxamide | C₅H₅NO₂S | 143.17 | -OH (C4), -CONH₂ (C2) |
| 4-Fluorothiophene-2-carboxamide | C₅H₄FNOS | 161.16 | -F (C4), -CONH₂ (C2) |
| N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide | C₁₁H₉ClN₂O₂S | 253.71 | -Cl (aromatic), -NHOH |
Synthesis and Optimization
The synthesis of 4-hydroxythiophene-2-carboxamide typically involves multi-step routes, including:
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Gewald Reaction: Condensation of α-cyano esters with sulfur and ketones to form aminothiophene intermediates, followed by hydrolysis and functionalization.
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Paal-Knorr Cyclization: Reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to construct the thiophene core, subsequently modified via hydroxylation and amidation.
Industrial-scale production emphasizes catalytic methods to achieve yields exceeding 80%, with purity validated via HPLC and NMR.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The hydroxyl group enhances binding to bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to ampicillin. Molecular dynamics simulations reveal stable interactions with the active site of PBP2a, a key enzyme in methicillin-resistant S. aureus (MRSA) .
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin polymerization inhibition |
| 2e | Hep3B | 12.58 | ROS-mediated apoptosis |
Pharmacological Applications
Neurodegenerative Disease Modulation
Analogous benzo[b]thiophene-2-carboxamides inhibit Aβ42 fibrillogenesis by 54% at 25 μM, suggesting potential in Alzheimer’s disease therapy . The hydroxyl group chelates metal ions involved in amyloid plaque formation, while the carboxamide stabilizes interactions with β-sheet structures .
Pharmacokinetic Profiling
Preliminary ADMET studies predict:
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Absorption: LogP = 1.2, indicating moderate lipophilicity and intestinal absorption.
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Metabolism: CYP3A4-mediated oxidation forms inactive metabolites, necessitating prodrug strategies for enhanced bioavailability.
Future Directions
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Synthetic Innovation: Development of water-soluble prodrugs via phosphate ester conjugation.
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In Vivo Validation: Preclinical trials in xenograft models to assess tumor regression efficacy.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency against drug-resistant pathogens.
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